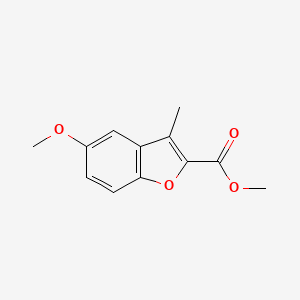

5-甲氧基-3-甲基-1-苯并呋喃-2-甲酸甲酯

货号 B1316769

CAS 编号:

20037-18-7

分子量: 220.22 g/mol

InChI 键: PGZMJOOOCVNYTE-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

Chemical Reactions Analysis

科学研究应用

-

Natural Products Synthesis

- Field : Organic Chemistry .

- Application : Benzofuran and its derivatives are widely present as scaffolds in the complex molecules of natural products . These kinds of naturally occurring compounds have attracted much attention from synthetic organic chemists, due to their interesting biological and pharmacological activities .

- Methods : The specific methods of synthesis would depend on the specific natural product being synthesized. Typically, these compounds are synthesized in a lab using various organic chemistry techniques .

- Results : Several natural products bearing benzofuran and its derivatives as a moiety have exhibited various biological activities .

-

Anti-tumor Agents

- Field : Medical and Pharmaceutical Sciences .

- Application : Benzofuran compounds have shown strong biological activities such as anti-tumor . They have been used in the development of anticancer agents .

- Methods : The specific methods of application or experimental procedures would depend on the specific anti-tumor agent being developed. Typically, these compounds are synthesized in a lab and then tested for their anti-tumor properties .

- Results : Some benzofuran derivatives have shown promising results in anti-tumor therapy .

-

Anti-viral Agents

- Field : Medical and Pharmaceutical Sciences .

- Application : Benzofuran compounds have shown strong biological activities such as anti-viral . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

- Methods : The specific methods of application or experimental procedures would depend on the specific anti-viral agent being developed. Typically, these compounds are synthesized in a lab and then tested for their anti-viral properties .

- Results : Some benzofuran derivatives have shown promising results in anti-viral therapy .

-

Anti-Inflammatory Agents

- Field : Medical and Pharmaceutical Sciences .

- Application : Benzofuran compounds have shown strong biological activities such as anti-inflammatory . They have been used in the development of anti-inflammatory agents .

- Methods : The specific methods of application or experimental procedures would depend on the specific anti-inflammatory agent being developed. Typically, these compounds are synthesized in a lab and then tested for their anti-inflammatory properties .

- Results : Some benzofuran derivatives have shown promising results in anti-inflammatory therapy .

-

Antioxidant Agents

- Field : Medical and Pharmaceutical Sciences .

- Application : Benzofuran compounds have shown strong biological activities such as antioxidant . They have been used in the development of antioxidant agents .

- Methods : The specific methods of application or experimental procedures would depend on the specific antioxidant agent being developed. Typically, these compounds are synthesized in a lab and then tested for their antioxidant properties .

- Results : Some benzofuran derivatives have shown promising results in antioxidant therapy .

属性

IUPAC Name |

methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-7-9-6-8(14-2)4-5-10(9)16-11(7)12(13)15-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZMJOOOCVNYTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate | |

Synthesis routes and methods

Procedure details

To a mixture of 1-(2-hydroxy-5-methoxyphenyl)ethanone (5.00 g), methyl bromoacetate (3.13 mL) and N,N-dimethylformamide (50 mL) was added potassium carbonate (12.5 g), and the mixture was stirred overnight at room temperature. Water was added to quench the reaction, and the reaction mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure to give a brown oil. To a solution (50 mL) of the obtained oil in methanol was added sodium methoxide (1.63 g), and the mixture was stirred with heating under reflux for 3 hr. 1N Hydrochloric acid was added to quench the reaction, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:4, volume ratio) to give the title object compound (1.25 g, 19%) as a white solid.

[Compound]

Name

solution

Quantity

50 mL

Type

reactant

Reaction Step Three

Name

Yield

19%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile](/img/structure/B1316703.png)

![6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine](/img/structure/B1316710.png)

![[4-(1,3-Dioxolan-2-yl)phenyl]methanol](/img/structure/B1316727.png)

![4-[(4-Methoxyphenyl)azo]-morpholine](/img/structure/B1316736.png)